molecular formula C10H6ClNO3 B175683 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid CAS No. 33282-22-3

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No. B175683
CAS RN: 33282-22-3
M. Wt: 223.61 g/mol
InChI Key: CRTZVRLESCICCT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the formula C10H6ClNO3 . It has a molecular weight of 223.61 .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl ring and a carboxylic acid group . The isoxazole ring contains an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a solid compound with a melting point of 200.0 °C . It has a molecular weight of 223.61 and a formula of C10H6ClNO3 .

Scientific Research Applications

Isoxazoles in Drug Discovery

  • Application Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
  • Methods of Application : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
  • Results or Outcomes : The use of isoxazole in drug discovery has led to the development of several commercially available drugs .

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

  • Application Summary : This compound is a type of halogenated heterocycle .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the sources I found .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the sources I found .

Isoxazole Synthesis

  • Application Summary : Isoxazoles can be synthesized from activated nitro compounds and phenylnitromethane .
  • Methods of Application : The reaction affords isoxazoline derivatives in higher yields compared with other methods .
  • Results or Outcomes : This method provides an efficient way to synthesize isoxazoline derivatives .

Isoxazole Synthesis

  • Application Summary : Isoxazoles can be synthesized from activated nitro compounds and phenylnitromethane .
  • Methods of Application : The reaction affords isoxazoline derivatives in higher yields compared with other methods .
  • Results or Outcomes : This method provides an efficient way to synthesize isoxazoline derivatives .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTZVRLESCICCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360696
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

CAS RN

33282-22-3
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Zhang, C Huitema, C Niu, J Yin, MNG James… - Bioorganic …, 2008 - Elsevier
The severe acute respiratory syndrome (SARS) virus depends on a chymotrypsin-like cysteine proteinase (3CL pro ) to process the translated polyproteins to functional viral proteins. …
Number of citations: 41 www.sciencedirect.com
F Habib, S Alam, A Hussain, B Aneja, M Irfan… - Journal of Molecular …, 2020 - Elsevier
Isoxazole-triazole conjugates (8a-q) were synthesized using click chemistry approach and their biological activities were explored to develop novel antibacterial agents. In vitro …
Number of citations: 11 www.sciencedirect.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
B Cosimelli, F Simorini, S Taliani, C La Motta… - European journal of …, 2011 - Elsevier
In this study novel ligands of the translocator protein (TSPO), characterized by a five-membered aromatic heterocycle (ie oxazole, isoxazole, oxadiazole), a phenyl ring, and an amide …
Number of citations: 22 www.sciencedirect.com

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